molecular formula C20H22N2O2 B271173 N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxamide

N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxamide

Cat. No.: B271173
M. Wt: 322.4 g/mol
InChI Key: QWOVCZWLNWLVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxamide is a chemical compound with the molecular formula C20H22N2O2 and a molecular weight of 322.401 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring, a phenylethyl group, and a methylphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxamide typically involves the reaction of 4-methylphenylamine with 1-phenylethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted amides .

Scientific Research Applications

N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxamide
  • N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate
  • N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylamide

Uniqueness

This compound stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development .

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-(4-methylphenyl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H22N2O2/c1-14-8-10-18(11-9-14)21-20(24)17-12-19(23)22(13-17)15(2)16-6-4-3-5-7-16/h3-11,15,17H,12-13H2,1-2H3,(H,21,24)

InChI Key

QWOVCZWLNWLVGG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)C3=CC=CC=C3

solubility

48.4 [ug/mL]

Origin of Product

United States

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